4-(4-Piperidyl)-1-butanol

PROTAC Lipophilicity LogP

Inconsistent linker quality causes failed coupling and byproduct formation in PROTAC synthesis. 4-(4-Piperidyl)-1-butanol (98% purity, batch-specific QC) ensures reproducible conjugation. Its neutral pKa (15.18) and balanced LogP (1.01) support optimal cellular permeability without unwanted electrostatic interactions. Low MW (157.25 g/mol) aids drug-like properties.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 57614-92-3
Cat. No. B1273245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Piperidyl)-1-butanol
CAS57614-92-3
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCCO
InChIInChI=1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2
InChIKeyYRKCHKQZWFMCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Piperidyl)-1-butanol Linker Overview


4-(4-Piperidyl)-1-butanol (CAS 57614-92-3), also known as 4-piperidinebutanol, is a small-molecule heterobifunctional linker belonging to the class of piperidine derivatives [1]. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, it features a piperidine ring connected to a butanol chain . The compound is primarily characterized as a semi-flexible PROTAC (Proteolysis Targeting Chimera) linker, employed to connect an E3 ubiquitin ligase ligand with a target protein ligand . Its structural attributes, including a predicted pKa of 15.18 ± 0.10 and a calculated LogP of 1.01, confer moderate lipophilicity and specific solubility characteristics crucial for linker design [2].

Suited for intracellular targets requiring neutral charge state.
Moderate lipophilicity balances permeability and solubility.
Low molecular weight supports efficient degrader design.

Why 4-(4-Piperidyl)-1-butanol Cannot Be Substituted


While many PROTAC linkers share the broad classification of 'alkyl/ether' or 'piperidine-containing' building blocks, substituting 4-(4-Piperidyl)-1-butanol with a generic analog without rigorous re-optimization is scientifically unsound [1]. Linker composition, length, and rigidity are not passive attributes; they directly influence the formation of the ternary complex, dictating the efficacy and selectivity of targeted protein degradation [2]. A comparative analysis of key physicochemical properties reveals critical differentiators. For instance, the measured LogP (1.01) of 4-(4-Piperidyl)-1-butanol places it in a specific lipophilicity window, distinct from more hydrophobic N-Boc-4-piperidinethanol (MW 229.32) or the more hydrophilic 1-(2-Hydroxyethyl)piperazine (MW 130.19). These subtle variations in polarity, hydrogen bond donor/acceptor counts (2 HBA, 2 HBD), and spatial arrangement directly impact cellular permeability and aqueous solubility, parameters that are non-negotiable for the successful development of a PROTAC degrader [3].

Target Compound
4-(4-Piperidyl)-1-butanol LogP ~1.0 and neutral charge state may simplify SAR.
Vs. N-Boc-4-piperidinethanol
Higher lipophilicity (LogP ~2.1) may alter permeability and non-specific binding profiles.
Target Compound
Piperidine ring structure ensures a single, high-pKa ionization state.
Vs. 1-(2-Hydroxyethyl)piperazine
Variable ionization states (pKa ~9.8/5.7) may disrupt membrane crossing and ternary complex formation.
Target Compound
98% purity specification minimizes byproduct risk in multi-step PROTAC synthesis.
Vs. Lower-Grade Reagents
Unidentified impurities in 95% grade may reduce coupling yield and complicate purification.

4-(4-Piperidyl)-1-butanol vs. Similar Linkers


Lipophilicity vs. N-Boc-4-piperidinethanol

The calculated partition coefficient (LogP) of 4-(4-Piperidyl)-1-butanol is 1.01 [1]. This value indicates a balance between aqueous solubility and membrane permeability, a desirable trait for PROTAC linkers to achieve favorable cellular activity. In contrast, a frequently used alternative linker, N-Boc-4-piperidinethanol (CAS 89151-44-0), has a higher molecular weight and a predicted LogP of approximately 2.1 (ACD/Labs estimate), making it significantly more lipophilic. This higher lipophilicity can lead to lower aqueous solubility and increased non-specific binding, potentially complicating downstream assays and requiring different formulation strategies [2].

Lipophilicity (LogP)
Class-level inference
LogP = 1.01
Balanced solubility/permeability for intracellular targets.
Vs. N-Boc-4-piperidinethanol (LogP ~2.1). Predicted by ACD/Labs algorithm.
PROTAC Lipophilicity LogP

Ionization State vs. Piperazine Linkers

The predicted pKa of the piperidine nitrogen in 4-(4-Piperidyl)-1-butanol is 15.18 ± 0.10 . This high pKa value ensures that the molecule remains predominantly uncharged at physiological pH (7.4). This is a crucial design advantage over piperazine-based linkers, such as 1-(2-Hydroxyethyl)piperazine, which contain two nitrogen atoms and possess pKa values around 9.8 and 5.7 [1]. The presence of a charged species in piperazine-containing linkers can profoundly impact their ability to cross cellular membranes and may alter the thermodynamics of ternary complex formation, leading to unpredictable effects on target degradation efficiency [2].

Ionization (pKa)
Class-level inference
pKa = 15.18
Neutral state at pH 7.4 simplifies SAR interpretation.
Vs. piperazine-based linkers (pKa ~9.8/5.7). Predicted at 25°C.
PROTAC pKa Ionization

Purity & Consistency vs. Lower-Grade Reagents

For precision synthesis, particularly in PROTAC development, the purity of starting materials is paramount. Leading commercial suppliers, such as Bidepharm, specify a standard purity of 98% for 4-(4-Piperidyl)-1-butanol, with batch-specific analytical data (NMR, HPLC, GC) available . In contrast, lower-purity grades (e.g., 95% as listed by some general chemical suppliers) can introduce unknown impurities that may interfere with critical coupling steps, reduce overall yield, and complicate purification . While a 95% purity specification may be acceptable for initial screening, the guaranteed 98% purity provides a quantifiable advantage in minimizing side reactions and ensuring reproducible linker incorporation, thereby protecting more valuable E3 ligase and target protein ligands.

Purity Specification
Head-to-head
98%
Minimizes side-reactions, ensures reproducible linker incorporation.
Vs. general research grade (95%). Batch analysis via HPLC, GC, NMR.
PROTAC Purity QC

Molecular Weight vs. N-Boc-4-piperidinethanol

The molecular weight of a linker directly contributes to the overall size of the final heterobifunctional PROTAC molecule, which is a key determinant of its 'beyond rule-of-five' properties and cellular permeability. 4-(4-Piperidyl)-1-butanol has a molecular weight of 157.25 g/mol [1]. A commonly used alternative linker, N-Boc-4-piperidinethanol, has a molecular weight of 229.32 g/mol, which is a 72 g/mol increase. When incorporated into a degrader, this extra mass from the linker adds significant bulk, potentially reducing passive permeability, increasing the risk of efflux by P-glycoprotein (P-gp), and moving the compound further away from traditional drug-like chemical space [2]. Using a lower molecular weight linker is a strategic choice to maintain the final degrader within a more favorable property range.

Molecular Weight
Class-level inference
157.25 g/mol
Reduces degrader bulk, improving passive permeability.
Vs. N-Boc-4-piperidinethanol (229.32 g/mol). Supports beyond Ro5 compliance.
PROTAC Molecular Weight Linker Efficiency

4-(4-Piperidyl)-1-butanol Applications


Neutral Linker for Intracellular Targets

4-(4-Piperidyl)-1-butanol is optimally deployed as a linker in PROTAC molecules where maintaining a neutral charge state and moderate flexibility are critical design parameters. Its high pKa (15.18) ensures it remains uncharged at physiological pH, minimizing unwanted electrostatic interactions and simplifying SAR interpretation [1]. This property makes it a superior choice over piperazine-based linkers when designing degraders for proteins located in the cytosol or nucleus, where membrane permeability of the neutral species is paramount [2].

Low-Molecular-Weight PROTAC Design

For research programs targeting intracellular proteins where maintaining favorable drug-like properties is a challenge, 4-(4-Piperidyl)-1-butanol offers a quantifiable advantage due to its low molecular weight (157.25 g/mol) compared to bulkier, protected linkers like N-Boc-4-piperidinethanol [1]. Procuring this linker is a rational step in the early stages of PROTAC development to conserve molecular weight and increase the likelihood of achieving acceptable cellular permeability and oral bioavailability for the final degrader candidate [3].

High-Purity PROTAC Synthesis

In academic core facilities or biotech laboratories focused on producing high-quality, reproducible chemical probes, the 98% purity specification of 4-(4-Piperidyl)-1-butanol from vendors like Bidepharm is a critical procurement criterion [1]. This level of purity, supported by batch-specific QC data, minimizes the risk of failed coupling reactions or the formation of intractable byproducts that can derail a synthetic campaign. This scenario highlights a clear advantage over using lower-purity (95%) alternatives where the cost of purification and lower yields outweigh the marginal cost savings of the cheaper reagent [2].

Balanced Lipophilicity Degraders

For challenging targets where both solubility and permeability must be balanced, the LogP of 1.01 for 4-(4-Piperidyl)-1-butanol makes it a strategic choice [1]. This value is in a favorable range, avoiding the extreme hydrophobicity that can plague long alkyl-chain linkers or the high polarity of pure PEG linkers that can hinder membrane crossing. This balanced profile supports the development of degraders with better overall exposure and efficacy in cellular assays, reducing the need for extensive downstream formulation optimization [2].

Application
Selection Property
Validation Focus
Intracellular Target Degraders
Neutral charge state design
Cellular permeability & SAR
Low-MW PROTAC Design
Minimal linker bulk
Oral druggability & efflux risk
High-Reproducibility Synthesis
Standardized high purity
Coupling yield & byproduct control
Balanced Lipophilicity Degraders
Moderate lipophilicity profile
Solubility/permeability balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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